5-Methyl-6-(methylthio)pyridin-3-ol

Vue d'ensemble

Description

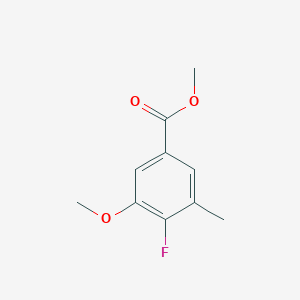

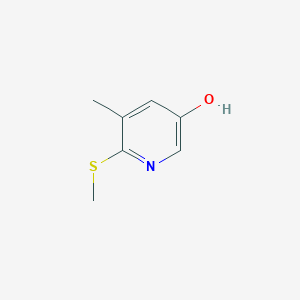

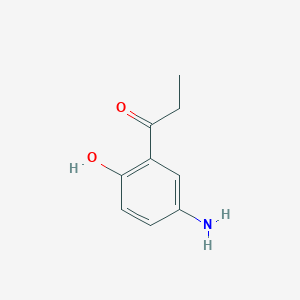

5-Methyl-6-(methylthio)pyridin-3-ol is a chemical compound with the CAS Number: 935252-76-9 . It has a molecular weight of 155.22 . The IUPAC name for this compound is 5-methyl-6-(methylthio)pyridin-3-ol .

Molecular Structure Analysis

The InChI code for 5-Methyl-6-(methylthio)pyridin-3-ol is 1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.22 . It is recommended to be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Formation and Synthesis

Formation in Food Systems : The formation of pyridin-3-ols, closely related to 5-Methyl-6-(methylthio)pyridin-3-ol, was studied in the context of food chemistry. Hidalgo et al. (2020) explored the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol, providing insights into the pathways for pyridin-3-ols formation in honey and other food systems upon thermal processing (Hidalgo, Lavado-Tena, & Zamora, 2020).

Biocatalytic Oxyfunctionalization : Stankevičiūtė et al. (2016) demonstrated the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, underscoring the relevance of such methods in synthesizing hydroxylated pyridines, which are crucial intermediates for pharmaceuticals and polymers (Stankevičiūtė et al., 2016).

Applications in Synthesis and Reactivity

Catalytic Methylation of Pyridines : Grozavu et al. (2020) introduced a novel catalytic method for the direct methylation of pyridines, utilizing methanol and formaldehyde. This methodology leverages the concept of hydrogen borrowing and provides an efficient route for modifying pyridines, which are foundational structures in drug discovery (Grozavu et al., 2020).

Synthesis of Pyridine Derivatives as Insecticides : Research into pyridine derivatives has extended into their application as insecticides. Bakhite et al. (2014) synthesized a range of pyridine derivatives demonstrating significant insecticidal activity, highlighting the potential of these compounds in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antimicrobial and Antitumor Potential

Transition Metal Complexes : Oza, Patel, and Patel (2011) explored the synthesis of novel divalent transition metal complexes with 5-((3-(methylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-ylamino)methyl)quinolin-8-ol, showing potent inhibitory action against various bacteria and fungi, indicating the antimicrobial potential of pyridine-based compounds (Oza, Patel, & Patel, 2011).

Antitumor Activity : Insuasty et al. (2013) synthesized novel pyrimido[4,5‐b]quinolin-4‐ones with potential antitumor activity, showcasing the significance of pyridine derivatives in developing new cancer therapeutics (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . The precautionary statements associated with the compound include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

5-methyl-6-methylsulfanylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZGYPJZSTZXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)